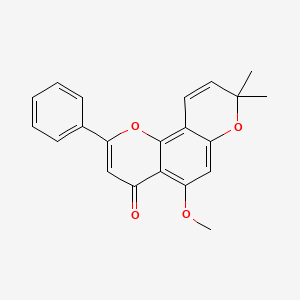
Isopongaflavone
Vue d'ensemble
Description
Natural product derived from plant source.
5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one is an extended flavonoid.
Isopongaflavone is a natural product found in Tephrosia candida, Tephrosia, and other organisms with data available.
Applications De Recherche Scientifique
Isoflavones and Soy Research
- Isoflavones, including compounds like isopongaflavone, have been studied extensively in relation to soy products. They are noted for their biological activity and potential health benefits (Klein et al., 2010). These compounds first drew scientific attention due to their estrogenic effects in rodents and potential as growth promoters in the animal feed industry (Messina, 2010).
Isoflavones in Disease Treatment
- The concept of 'gene expression-targeted isoflavone therapy' (GET IT) has been proposed, where isoflavones are used in the treatment of genetic disorders like Sanfilippo disease. This research emphasizes the importance of standardized isoflavone extracts for effective therapy (Piotrowska et al., 2010).
Anti-inflammatory Properties
- Research into the anti-inflammatory effects of isoflavones from Tephrosia vogelii seedpods, including this compound, has shown potential in suppressing cytokine secretion in stimulated peripheral blood mononuclear cells (Owor et al., 2020).
Skeletal Health and Isoflavones
- Isoflavones have been studied for their potential benefits in preventing and treating osteoporosis, particularly in postmenopausal women. However, more extensive clinical trials are needed to confirm their efficacy (Migliaccio & Anderson, 2003).
Effects on Bone Density and Cardiovascular Health
- A study on isoflavones' effects on bone density in women reported a protective effect on the lumbar spine. Additionally, isoflavones were studied for their impact on cardiovascular health, particularly concerning platelet function (Atkinson et al., 2004).
Role in Nodulation and Defense Responses
- Isoflavone synthase genes, which are key in isoflavone biosynthesis, show differential expression in response to nodulation and defense signals in leguminous plants like soybean, underscoring the role of isoflavones in plant physiology (Subramanian et al., 2004).
Antioxidant Activities
- The antioxidant activities of various isoflavones, including their metabolites, have been investigated. These compounds exhibit significant antioxidant properties, which could be physiologically relevant for health benefits (Rüfer & Kulling, 2006).
Isoflavones and Menopausal Symptoms
- Isoflavones have been researched as a natural treatment for menopausal symptoms. Studies suggest that they reduce hot flashes and attenuate bone mineral density loss in postmenopausal women (Chen et al., 2019).
Isoflavone Patents and Innovation
- An analysis of patents involving isoflavones over the last two decades highlights their importance in healthcare products and dietary supplements (Nemitz et al., 2016).
Comprehensive Overview of Isoflavones
- Isoflavones are recognized for their potential in treating hormonal disorders, cancer, cardiovascular diseases, and osteoporosis. However, their classification as endocrine disruptors for some populations also warrants consideration (Křížová et al., 2019).
Isoflavones in Cognitive Function
- A study on the effects of isoflavones on cognitive function in postmenopausal women indicated a favorable impact on verbal memory (Kritz-Silverstein et al., 2003).
Modulation of Immune Function
- Research shows that isoflavones, in forms like soymilk and supplements, can modulate immune functions in postmenopausal women, indicating potential protective effects against DNA damage (Ryan-Borchers et al., 2006).
Isoflavones and Human Health
- Isoflavones are considered beneficial for bone health and the prevention of osteoporosis in postmenopausal women. Their effects on cancer prevention and menopausal symptoms are also significant, although more research is required for conclusive evidence (Gómez-Zorita et al., 2020).
Isoflavone Supplementation and Cardiovascular Health
- A study on soy isoflavones and their impact on cardiovascular disease risk in postmenopausal women highlighted their effects on inflammatory biomarkers and potential subgroup-specific responses (Hall et al., 2005).
Biological and Clinical Properties
- Isoflavones exhibit multiple biological and pharmacological effects, suggesting their potential in preventing and treating cancer and other chronic diseases. They function as estrogenic and antiestrogenic agents, affecting cell growth and regulation (Ren et al., 2001).
Isoflavone Effects on Hormones
- The hormonal effects of soybean isoflavones have been explored, particularly focusing on their potential antiestrogenic effects and inhibition of enzymes involved in carcinogenesis (Molteni et al., 1995).
Isoflavones in Food Chemistry
- Research on isoflavone aglycones in soybean organs at different growth times emphasizes their potential in food chemistry and nutraceutical development (Kim et al., 2020).
Mécanisme D'action
Target of Action
Isopongaflavone, like other isoflavones, is known to interact with estrogen receptors . These receptors are proteins within cells that are activated by the hormone estrogen . Isoflavones have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction plays a key role in various physiological processes and health benefits .
Mode of Action
Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol . They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα .
Biochemical Pathways
Isoflavones are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway . They play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses . Isoflavones are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as phytoalexins in plants, i.e., compounds produced by the plants during stress or pathogen attacks .
Pharmacokinetics
It is known that the low water solubility of isoflavone aglycones can limit their usage . The O-glycosylation of (iso)flavones is a promising way to overcome this barrier . Glycosylation can increase water solubility and bioavailability, enhancing the therapeutic potential of these compounds .
Result of Action
Isoflavones in general have been linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases . They are also known to play a key role in plant–environment interactions and act as phytoalexins .
Action Environment
The action of this compound, like other isoflavones, can be influenced by environmental factors. For instance, isoflavones play a key role in plant–environment interactions and act as phytoalexins . They are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as compounds produced by the plants during stress or pathogen attacks . Therefore, environmental factors such as stress conditions can influence the production and action of isoflavones .
Safety and Hazards
Orientations Futures
Understanding the structural basis of isoflavone biosynthesis will facilitate the engineering of new bioactive isoflavonoids . With the advent of high-throughput technologies, the regulation of isoflavone biosynthesis gains attention to increase or decrease the level of isoflavones in the crop plants .
Analyse Biochimique
Biochemical Properties
Isopongaflavone, like other isoflavones, is derived from the phenylpropanoid pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, isoflavones are known to interact with enzymes such as chalcone isomerase (CHI) and chalcone reductase (CHR) .
Cellular Effects
This compound, similar to other isoflavones, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to have a strong binding affinity with the Myeloid Cell Leukemia 1 (MCL1) binding pocket, resulting in reduced conformational fluctuations .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a metabolic pathway that leads to the biosynthesis of isoflavones . It interacts with enzymes such as chalcone isomerase (CHI) and chalcone reductase (CHR) in this pathway .
Propriétés
IUPAC Name |
5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGRPSAFDXQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346916 | |
| Record name | Isopongaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64125-33-3 | |
| Record name | Isopongaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64125-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Isopongaflavone and where is it found?
A1: this compound is a naturally occurring pyranoflavone. It was first isolated from the seeds of the Pongamia glabra plant [] and has also been found in Tephrosia species like Tephrosia elata [] and Tephrosia barbigera [].
Q2: Does this compound have any biological activity?
A2: Yes, research has shown that this compound exhibits antifeedant activity against certain insects. It displays significant activity against Maruca testulalis and Eldana saccharina[1].
Q3: Are there any efficient synthetic routes for this compound?
A4: Several methods have been developed for the synthesis of this compound. One approach utilizes acetyl hydroxychromans and employs Claisen condensation as a key step in the synthesis []. Another method involves a Baker-Venkataraman rearrangement to obtain this compound and its analogues [].
Q4: What is the structure of this compound?
A5: While the exact spectroscopic data wasn't detailed in the provided abstracts, the structure of this compound has been elucidated. For detailed spectroscopic data, referring to the original research articles, particularly those focusing on its isolation and synthesis [, ] would be beneficial.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A6: While the provided abstracts do not delve into specific SAR studies for this compound, the synthesis of several analogues has been reported [, , ]. This suggests an interest in understanding how structural modifications impact its biological activity, paving the way for future SAR investigations.
Q6: How does this compound compare to other similar compounds?
A6: Direct comparisons of this compound's performance, cost, and impact against alternative compounds were not detailed in the provided research abstracts. Further investigation into the broader literature is needed to answer this question fully.
Q7: Has the environmental impact of this compound been studied?
A7: The provided research abstracts primarily focus on the isolation, synthesis, and preliminary biological activity of this compound. Information about its ecotoxicological effects and potential environmental impact is currently unavailable from these sources.
Q8: What analytical techniques are used to characterize and quantify this compound?
A9: Although not explicitly stated in the abstracts, common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed for the characterization and quantification of this compound, especially given its isolation from natural sources and subsequent synthesis [, , ].
Q9: What is the historical context of this compound research?
A10: The initial isolation and structural elucidation of this compound from Pongamia glabra seeds represent a significant milestone in its research history []. Subsequent studies have focused on developing efficient synthetic routes [, , ] and exploring its biological activities, including its potential as an insecticide [] and, more recently, as a potential anti-cancer agent [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)
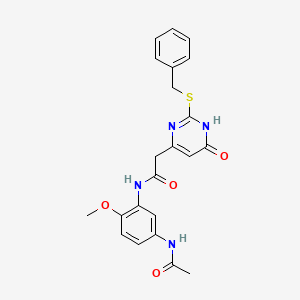
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)
![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
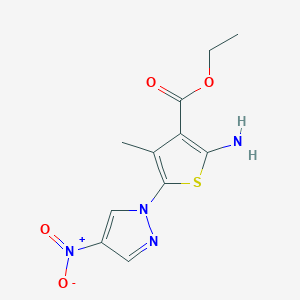
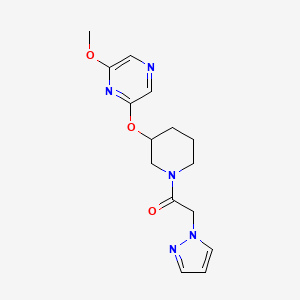
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)
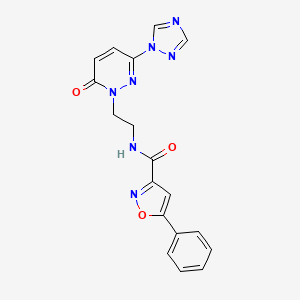
![3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002533.png)
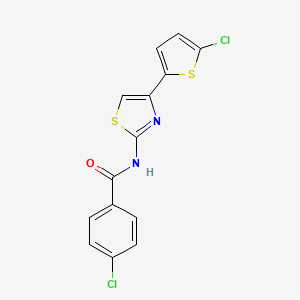
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
